Cas no 1448033-96-2 (N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide)
N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethylpyrazole-4-sulfonamide
- 1448033-96-2
- F6436-0538
- AKOS024559004
-
- Inchi: 1S/C15H21N3O3S/c1-11-15(12(2)18(3)17-11)22(20,21)16-10-9-14(19)13-7-5-4-6-8-13/h4-8,14,16,19H,9-10H2,1-3H3
- InChI Key: XBSDHORZIIHISA-UHFFFAOYSA-N
- SMILES: N1(C)C(C)=C(S(NCCC(O)C2=CC=CC=C2)(=O)=O)C(C)=N1
Computed Properties
- Exact Mass: 323.13036271g/mol
- Monoisotopic Mass: 323.13036271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 445
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 92.6Ų
N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6436-0538-2μmol |
N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1448033-96-2 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F6436-0538-5μmol |
N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1448033-96-2 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6436-0538-10μmol |
N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1448033-96-2 | 10μmol |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6436-0538-20μmol |
N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1448033-96-2 | 20μmol |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F6436-0538-1mg |
N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1448033-96-2 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F6436-0538-2mg |
N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1448033-96-2 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F6436-0538-3mg |
N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1448033-96-2 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6436-0538-4mg |
N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1448033-96-2 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6436-0538-5mg |
N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1448033-96-2 | 5mg |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6436-0538-10mg |
N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1448033-96-2 | 10mg |
$118.5 | 2023-09-09 |
N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: A Comprehensive Overview
The compound N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, identified by the CAS number 1448033-96-2, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of sulfonamides, which are widely studied for their diverse biological activities. The structure of this molecule is characterized by a pyrazole ring system substituted with methyl groups at positions 1, 3, and 5, a hydroxyl group at position 4 of the pyrazole ring, and a sulfonamide group attached to a phenylpropyl chain. This unique combination of functional groups contributes to its versatile chemical properties and biological interactions.
Recent studies have highlighted the importance of sulfonamides in drug discovery, particularly in the development of anti-inflammatory and antithrombotic agents. The pyrazole moiety in this compound is known for its ability to act as a hydrogen bond donor and acceptor, which enhances its bioavailability and binding affinity to target proteins. The phenylpropyl chain introduces additional hydrophobicity and flexibility to the molecule, potentially improving its pharmacokinetic profile. These features make N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide a promising candidate for further exploration in medicinal chemistry.
One of the most recent advancements in the study of this compound involves its application as a potential inhibitor of certain kinases involved in cellular signaling pathways. Researchers have demonstrated that the molecule exhibits selective inhibition against specific kinase targets, which could be pivotal in the treatment of diseases such as cancer and inflammatory disorders. The hydroxyl group at position 4 plays a critical role in stabilizing the molecule's interaction with the kinase active site through hydrogen bonding. This finding underscores the importance of structural modifications in optimizing therapeutic efficacy.
In addition to its pharmacological applications, N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has also been investigated for its role in chemical synthesis as an intermediate in the production of more complex molecules. Its sulfonamide group serves as a reactive site for various coupling reactions, enabling the construction of larger molecular frameworks with tailored functionalities. This versatility makes it an invaluable building block in organic synthesis.
From a synthetic perspective, the preparation of this compound involves a multi-step process that typically includes nucleophilic substitution reactions and condensation steps. The synthesis begins with the preparation of the pyrazole ring system followed by successive substitutions to introduce the methyl groups and hydroxyl functionalities. The final step involves coupling with the phenylpropyl chain through sulfonation or related reactions. Recent optimizations in these synthetic pathways have significantly improved yield and purity, making large-scale production more feasible.
The physical properties of this compound are equally noteworthy. It exhibits good solubility in polar solvents due to its sulfonamide group while maintaining moderate lipophilicity because of its phenylpropyl chain. These properties are advantageous for both analytical purposes and preclinical testing. Furthermore, its stability under physiological conditions has been confirmed through accelerated stability studies, which is essential for ensuring its suitability as a drug candidate.
In terms of safety assessment, preliminary toxicity studies indicate that N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide demonstrates low acute toxicity when administered at therapeutic doses. However, further long-term studies are required to fully evaluate its safety profile for chronic use. Regulatory compliance remains a critical consideration during all stages of development to ensure adherence to international standards for pharmaceutical compounds.
In conclusion, N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide represents a significant advancement in sulfur-based heterocyclic chemistry with promising applications across multiple domains. Its unique structure combines functional groups that offer both biological activity and synthetic versatility. As research continues to uncover new insights into its mechanisms and potential uses, this compound stands at the forefront of innovative chemical design and drug development.
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